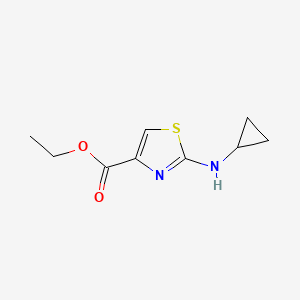

Ethyl 2-(cyclopropylamino)-1,3-thiazole-4-carboxylate

Descripción general

Descripción

Ethyl 2-(cyclopropylamino)-1,3-thiazole-4-carboxylate is a heterocyclic compound that contains a thiazole ring, which is a five-membered ring with both sulfur and nitrogen atoms

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(cyclopropylamino)-1,3-thiazole-4-carboxylate typically involves the cyclization of appropriate precursors. One common method involves the reaction of ethyl 2-bromoacetate with cyclopropylamine to form an intermediate, which then undergoes cyclization with thiourea to yield the desired thiazole compound. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions to ensure high yield and purity. This may involve the use of continuous flow reactors, which allow for better control of reaction parameters and can improve the efficiency of the synthesis process.

Análisis De Reacciones Químicas

Types of Reactions

Ethyl 2-(cyclopropylamino)-1,3-thiazole-4-carboxylate can undergo various chemical reactions, including:

Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.

Reduction: The compound can be reduced to form thiazolidines.

Substitution: The ethyl ester group can be hydrolyzed to form the corresponding carboxylic acid, or it can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used under mild conditions.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Substitution: Hydrolysis can be carried out using aqueous acids or bases, while nucleophilic substitution may require the use of strong nucleophiles like amines or alkoxides.

Major Products Formed

Oxidation: Sulfoxides or sulfones.

Reduction: Thiazolidines.

Substitution: Carboxylic acids or substituted thiazoles.

Aplicaciones Científicas De Investigación

Medicinal Applications

1.1 Anticancer Activity

Recent studies have indicated that compounds containing the thiazole moiety, including ethyl 2-(cyclopropylamino)-1,3-thiazole-4-carboxylate, exhibit promising anticancer properties. The thiazole scaffold is known to be a versatile building block in drug discovery, contributing to the development of various anticancer agents. For instance, derivatives of thiazole have been shown to inhibit tumor growth and metastasis by interfering with cell signaling pathways related to cancer progression .

Case Study:

A study highlighted the synthesis of thiazole derivatives that demonstrated significant cytotoxic effects against various cancer cell lines. The mechanism of action involved the inhibition of tubulin polymerization, which is crucial for cancer cell division . this compound was among the compounds tested, showing potential as a lead compound for further development.

1.2 Antimicrobial Properties

The compound has also shown efficacy against certain bacterial strains. Thiazole derivatives are recognized for their antimicrobial activity due to their ability to disrupt bacterial cell walls or inhibit essential metabolic pathways. This compound can be developed into formulations aimed at treating infections caused by resistant bacterial strains .

Agricultural Applications

2.1 Fungicidal Activity

This compound has been identified as a potential fungicide. Research indicates that thiazole derivatives possess fungicidal properties that can be utilized in crop protection against phytopathogenic fungi. These compounds can be integrated into agricultural practices to enhance plant health and yield by controlling fungal diseases effectively .

Case Study:

A patent describes the use of thiazole-4-carboxylic acid esters as effective agents for controlling fungal pathogens in crops. The study emphasizes the need for novel fungicides that meet ecological and economic demands while maintaining efficacy at lower application rates . this compound was noted for its potential in this area.

Summary of Findings

The following table summarizes the applications and findings related to this compound:

Mecanismo De Acción

The mechanism by which Ethyl 2-(cyclopropylamino)-1,3-thiazole-4-carboxylate exerts its effects depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The thiazole ring can participate in hydrogen bonding and π-π interactions, which can enhance its binding affinity to target molecules. The cyclopropylamino group may also contribute to the compound’s overall bioactivity by influencing its pharmacokinetic properties.

Comparación Con Compuestos Similares

Ethyl 2-(cyclopropylamino)-1,3-thiazole-4-carboxylate can be compared with other thiazole derivatives, such as:

2-Aminothiazole: Known for its antimicrobial properties.

Thiazole-4-carboxylic acid: Used as an intermediate in organic synthesis.

Benzothiazole: Exhibits a wide range of biological activities, including anticancer and antimicrobial effects.

The uniqueness of this compound lies in its specific substitution pattern, which can impart distinct chemical and biological properties compared to other thiazole derivatives.

Actividad Biológica

Ethyl 2-(cyclopropylamino)-1,3-thiazole-4-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound features a thiazole ring, which is known for its ability to interact with various biological targets. The cyclopropylamino group enhances the compound's pharmacokinetic properties, potentially influencing its binding affinity and bioactivity. The molecular formula of this compound is , with a molecular weight of approximately 216.27 g/mol.

The biological activity of this compound primarily involves its interaction with specific enzymes and receptors. The thiazole moiety can participate in hydrogen bonding and π-π interactions, which are crucial for binding to target proteins. The compound may modulate enzymatic activities or receptor functions, leading to various therapeutic effects.

Biological Activity Overview

Research indicates that this compound exhibits promising antiviral properties, particularly against HIV-1 protease. In vitro studies have shown that compounds with similar thiazole structures can inhibit viral replication effectively . The following table summarizes key findings related to its biological activity:

| Biological Activity | IC50 Value (μM) | Target | Reference |

|---|---|---|---|

| HIV-1 Protease Inhibition | 0.9 | HIV-1 Protease | |

| Antiviral Activity | 0.35 | Various Viral Targets | |

| Enzyme Modulation | N/A | Enzymatic Pathways |

Case Studies and Research Findings

- Antiviral Activity : A study evaluating the antiviral properties of thiazole derivatives found that this compound showed significant inhibition of HIV-1 protease with an IC50 value of 0.9 μM, indicating strong potential as an antiviral agent .

- Mechanistic Insights : Further investigations into the mechanism revealed that the compound's interaction with the active site of HIV-1 protease leads to conformational changes that inhibit enzyme activity . This highlights the importance of structural modifications in enhancing bioactivity.

- Comparative Analysis : this compound was compared with other thiazole derivatives in terms of potency against various viral targets. It demonstrated superior activity compared to several analogs, emphasizing its potential as a lead compound in drug development .

Propiedades

IUPAC Name |

ethyl 2-(cyclopropylamino)-1,3-thiazole-4-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O2S/c1-2-13-8(12)7-5-14-9(11-7)10-6-3-4-6/h5-6H,2-4H2,1H3,(H,10,11) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WRPOUBFNFBYEOF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CSC(=N1)NC2CC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.